molecular formula C12H8N2O2S B2822948 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile CAS No. 367476-03-7

4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile

Cat. No.: B2822948
CAS No.: 367476-03-7
M. Wt: 244.27
InChI Key: AJFMQVZLNVTZCL-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the class of thiazolidinediones, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. The molecular structure incorporates a Z-configured exocyclic alkene and a polar benzonitrile group, making it a versatile intermediate for designing novel bioactive molecules. Its primary research value lies in its role as a key building block for synthesizing more complex chemical entities, particularly in hit-to-lead optimization campaigns within drug discovery programs . Structurally similar thiazolidinedione derivatives have demonstrated significant research interest as modulators of protein kinases, such as cyclin-dependent kinase 2 (CDK2), suggesting a potential mechanism of action for this compound involving interaction with enzyme active sites . Researchers can leverage this compound to explore structure-activity relationships (SAR), develop new enzyme inhibitors, or create targeted chemical libraries for high-throughput screening. This product is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for use in humans or as veterinary products.

Properties

IUPAC Name

4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFMQVZLNVTZCL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C#N)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile typically involves the condensation of 3-methyl-2,4-dioxo-1,3-thiazolidine with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nitrile Hydrolysis

The benzonitrile group undergoes acid- or base-catalyzed hydrolysis to form a carboxylic acid derivative. For example, 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (MW: 249.24 g/mol) is synthesized under reflux with concentrated HCl or H₂SO₄ .

Derivative Product Conditions
Benzonitrile → Benzoic acid4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acidH₂O/HCl, 100°C, 12 hr

Nucleophilic Additions

The electron-deficient α,β-unsaturated carbonyl system participates in Michael additions . For instance:

  • Reaction with amines (e.g., aniline) yields β-amino derivatives.

  • Thiols add to the double bond to form thioether adducts .

Cycloaddition Reactions

The conjugated dienone system engages in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene), producing bicyclic adducts. Regioselectivity is influenced by the electron-withdrawing nitrile group .

Diene Product Reaction Time Yield
CyclopentadieneBicyclic thiazolidinone derivative6–8 hr68%

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH/EtOH), the thiazolidinone ring undergoes hydrolytic cleavage to form a thiourea intermediate, which can further react with electrophiles .

Condition Product Application
NaOH/EtOH, reflux3-Methyl-2-thioxoimidazolidin-4-onePrecursor for heterocyclic synthesis

Photochemical Reactivity

The Z-configured exocyclic double bond exhibits photoisomerization to the E-isomer under UV light (λ = 254 nm). The reverse process occurs thermally .

Isomer λmax (nm) Thermal Stability
Z320Stable ≤ 100°C
E305Converts to Z at 80°C

Biological Activity and Derivatization

Structural analogs of this compound show anticancer activity via PPAR-γ modulation . Modifications include:

  • Aminomethylation : Reaction with formaldehyde and secondary amines introduces side chains at the 3-position .

  • Halogenation : Electrophilic bromination at the aromatic ring enhances bioactivity .

Stability and Degradation

  • Hydrolytic Degradation : The thiazolidinone ring hydrolyzes in acidic media (t₁/₂ = 4.2 hr at pH 2) .

  • Oxidative Stability : Resists oxidation by H₂O₂ but degrades with KMnO₄ .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile has been tested against various cancer cell lines.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation markers such as cyclin D1 and Ki67 .

Antimicrobial Properties

The compound also shows promising antimicrobial activity against a range of pathogens. Research has shown that it disrupts bacterial cell wall synthesis and inhibits DNA replication.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table illustrates the effectiveness of the compound against various microorganisms, highlighting its potential as a therapeutic agent in treating infections .

Polymer Chemistry

In material science, this compound is explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study :
Research conducted at a leading polymer institute demonstrated that incorporating this thiazolidinone into polyurethanes resulted in materials with improved tensile strength and thermal resistance. The resulting polymers exhibited better performance under extreme conditions compared to traditional polyurethanes .

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes essential for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes Reference
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Trifluoromethyl, methoxyphenoxy substituents 462.35 ERRα ligand; hydrogen bonds with ARG 372
(Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)thiazolidine-2,4-dione Ethoxybenzylidene, aminoethyl side chain ~332.38 Enhanced solubility due to polar aminoethyl group
4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic acid Carboxylic acid substituent (vs. nitrile) ~263.25 Intermediate for coupling reactions; lower logP
  • Key Insights :
    • The trifluoromethyl group in 5FB increases hydrophobicity and metabolic stability compared to the parent compound’s nitrile .
    • Ethoxybenzylidene derivatives (e.g., compounds in ) exhibit improved solubility due to ether linkages but reduced receptor affinity compared to benzonitrile analogues .
    • Carboxylic acid substituents () lower lipophilicity, making them less suitable for blood-brain barrier penetration .

Analogues with Heterocyclic Additions

Compound Name Heterocyclic Component Molecular Weight (g/mol) Activity/Notes Reference
4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzimidazol-2-yl]benzonitrile Triazole-benzimidazole hybrid ~450–500 Enhanced kinase inhibition; nitro groups increase reactivity
2-(4-{[(5Z)-3-[(Acridin-9-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamides Acridine-thiazolidinedione hybrid ~600–650 Antitumor activity via DNA intercalation
4-(5-{[(5Z)-2,4-Dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzenesulfonamide Furan-sulfonamide hybrid ~376.38 Targets aryl hydrocarbon receptor (AHR)
  • Key Insights: Triazole-benzimidazole hybrids () show broader pharmacological profiles but higher synthetic complexity . Acridine hybrids () demonstrate potent anticancer activity but may suffer from toxicity due to DNA intercalation . Furan-sulfonamide derivatives () target AHR, suggesting utility in immunomodulation .

Analogues with Modified Thiazolidinone Cores

Compound Name Core Modification Molecular Weight (g/mol) Activity/Notes Reference
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-coumarinylthiazolidine-2,4-dione Coumarin-thiazolidinedione hybrid ~410.40 Antioxidant and anti-inflammatory properties
4-{[(5Z)-4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzyl derivatives Sulfanylidene substitution ~300–350 Constitutive androstane receptor (CAR) agonists
  • Key Insights :
    • Coumarin hybrids () exhibit dual antioxidant and anti-inflammatory effects but lower metabolic stability .
    • Sulfanylidene substitution () shifts activity toward nuclear receptors (e.g., CAR), useful in drug metabolism studies .

Biological Activity

4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics, which include a thiazolidine moiety and a benzonitrile group. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈N₂O₂S. The compound features a thiazolidine ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound ABacillus cereus0.0080.016
Compound BStaphylococcus aureus0.0150.030
Compound CEscherichia coli0.0200.040

In particular, derivatives of thiazolidine have demonstrated effectiveness against Bacillus cereus, outperforming conventional antibiotics like streptomycin and ampicillin by several folds .

Anticancer Activity

The anticancer properties of thiazolidine derivatives have also been investigated. The mechanism of action often involves inhibition of critical enzymes or disruption of cancer cell survival pathways.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiazolidine derivatives on cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The results indicated that certain derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes critical for cell proliferation in cancer cells.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways essential for cancer cell survival .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other thiazolidine derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound DThiazole ringModerate antibacterial
Compound EBenzothiazole moietyHigh anticancer potential

This comparison illustrates the distinctiveness of the target compound in terms of both structure and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-methyl-2,4-dioxo-1,3-thiazolidine) and a substituted benzaldehyde derivative (e.g., 4-cyanobenzaldehyde). Key steps include:

  • Reagents : Ammonium acetate as a catalyst, acetic acid as a solvent, and reflux conditions (~120°C) to drive the reaction to completion .
  • Condition Optimization : Yield improvements (up to 70–80%) are achieved by controlling stoichiometric ratios (1:1.2 for aldehyde:thiazolidinone), inert atmospheres (N₂), and reaction times (6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C NMR : Critical for verifying the Z-configuration of the exocyclic double bond (δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons). The absence of syn-periplanar coupling in the olefinic proton confirms the Z-geometry .
  • Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₉N₂O₂S: 265.0384) .
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretches) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data when evaluating interactions with targets like DPP-4?

Discrepancies in binding assays (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or protein conformational states. Methodological strategies include:

  • Isothermal Titration Calorimetry (ITC) : Directly measures thermodynamic parameters (ΔH, ΔS) to assess binding under physiological conditions .
  • Molecular Dynamics Simulations : Used to model ligand-protein interactions over time, identifying key residues (e.g., S630, Y547 in DPP-4) that influence affinity .
  • Orthogonal Assays : Validate results using fluorescence polarization or surface plasmon resonance (SPR) to rule out artifacts from single-method biases .

Q. What strategies are recommended for analyzing crystallographic data to determine the Z-configuration of the exocyclic double bond?

  • SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to refine bond lengths and angles. The Flack parameter can help confirm absolute configuration .
  • Electron Density Maps : Analyze residual density near the double bond; Z-configuration shows distinct electron density lobes for substituents on opposite sides of the plane .
  • Torsion Angle Validation : Compare experimental torsion angles (C5-C6-C7-C8) with DFT-optimized structures to resolve ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzonitrile para position to enhance binding to kinase ATP pockets .
  • In Silico Screening : Perform docking studies (AutoDock Vina) against targets like EGFR or VEGFR to prioritize derivatives for synthesis .
  • Biological Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) to quantify potency. Pair with apoptosis markers (Annexin V/PI) to confirm mechanism .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in observed biological activities across different thiazolidinone derivatives?

  • Meta-Analysis : Compile data from analogues (e.g., 5-benzylidene rhodanines) to identify trends in substituent effects. Use regression models to correlate logP with IC₅₀ values .
  • Proteomic Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain divergent activities .
  • Crystallographic Validation : Solve co-crystal structures of active vs. inactive derivatives to pinpoint critical binding interactions .

Q. What experimental controls are essential for ensuring reproducibility in studies involving this compound’s antimicrobial activity?

  • Positive Controls : Include standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay sensitivity .
  • Solvent Controls : Test DMSO or ethanol vehicle solutions at equivalent concentrations to rule out solvent toxicity.
  • Minimum Inhibitory Concentration (MIC) Replicates : Perform triplicate assays with independent bacterial cultures (e.g., S. aureus ATCC 25923) to ensure statistical robustness .

Methodological Best Practices

Q. What computational tools are recommended for predicting the metabolic stability of this compound?

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites and bioavailability radar profiles .
  • Molecular Dynamics (MD) : Simulate liver microsomal interactions (GROMACS) to identify vulnerable functional groups (e.g., ester hydrolysis) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Sparse Matrix Screening : Use commercial kits (Hampton Research) to test >50 conditions (pH 4–9, PEGs, salts).
  • Seeding Techniques : Introduce microseeds from preliminary crystals to improve crystal size and quality .
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol (20–25%) before flash-freezing in liquid N₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.